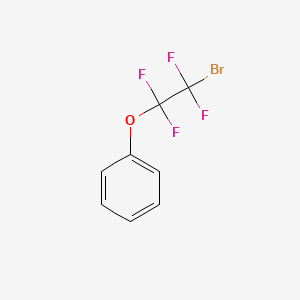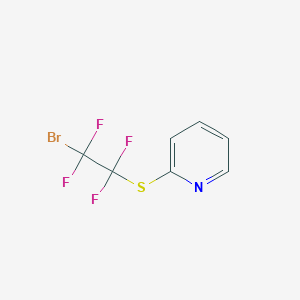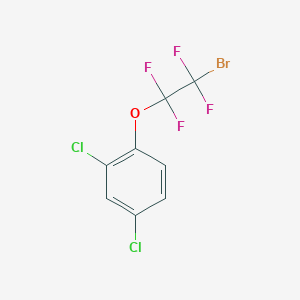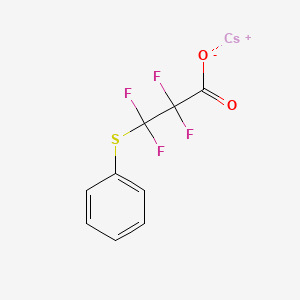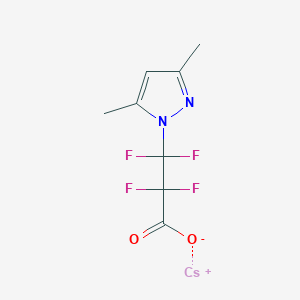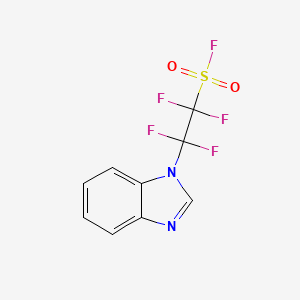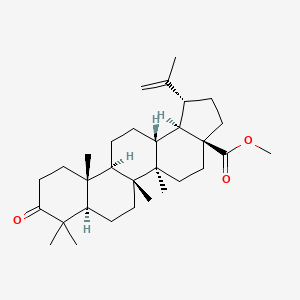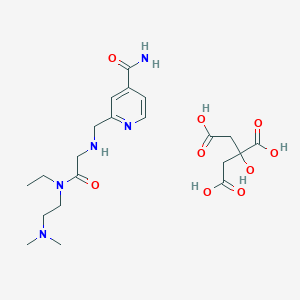
ZM223 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZM223 (hydrochloride) is a potent, non-covalent, orally active inhibitor of NEDD8 activating enzyme (NAE). This compound is known for its significant anticancer activity and is used primarily in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZM223 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of various organic reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of ZM223 (hydrochloride) follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and processes to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
ZM223 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
ZM223 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of NEDD8 activating enzyme.
Biology: Employed in cell-based assays to investigate its effects on cell growth and protein ubiquitination.
Medicine: Explored for its potential anticancer properties and its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery .
Mechanism of Action
ZM223 (hydrochloride) exerts its effects by inhibiting the NEDD8 activating enzyme (NAE). This inhibition prevents the activation of NEDD8, a ubiquitin-like protein, which in turn disrupts the ubiquitination process. This disruption leads to the accumulation of proteins that would otherwise be degraded, ultimately inducing apoptosis in cancer cells. The molecular targets and pathways involved include the NEDD8-UBC12 complex and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
TAK-243: A selective inhibitor of the ubiquitin-activating enzyme UAE.
NSC-697923: An inhibitor of the ubiquitin-conjugating enzyme E2 N.
C25-140: A small-molecule inhibitor of TRAF6-Ubc13.
SJ-172550: A small molecule inhibitor of MDMX .
Uniqueness
ZM223 (hydrochloride) is unique in its non-covalent inhibition of NEDD8 activating enzyme, which distinguishes it from other inhibitors that may act through different mechanisms or target different enzymes. Its oral activity and potent anticancer properties further highlight its uniqueness among similar compounds .
Properties
IUPAC Name |
N-[6-[[2-(4-aminophenyl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]-4-(trifluoromethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O2S2.ClH/c24-23(25,26)14-3-1-13(2-4-14)21(32)30-22-29-18-10-7-16(11-19(18)34-22)28-20(31)12-33-17-8-5-15(27)6-9-17;/h1-11H,12,27H2,(H,28,31)(H,29,30,32);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCZCDSLNIYJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=C(C=C4)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
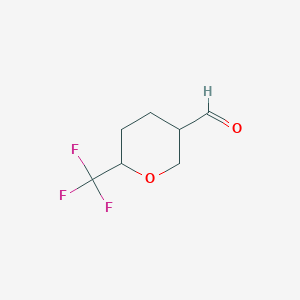
![7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8086912.png)
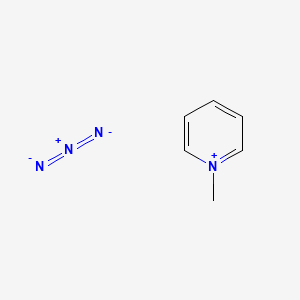
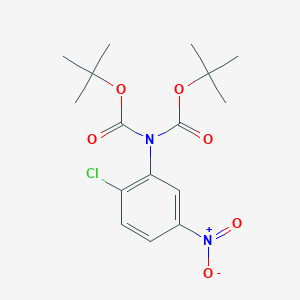
![7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid](/img/structure/B8086928.png)
